molecular formula C9H6BrF3O B3117360 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane CAS No. 2228262-42-6

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane

Cat. No.: B3117360
CAS No.: 2228262-42-6
M. Wt: 267.04 g/mol
InChI Key: WFVMALYTIUKPGP-UHFFFAOYSA-N
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Description

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane is a fluorinated epoxide characterized by a phenyl ring substituted with bromine (Br) at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position, attached to a three-membered oxirane (epoxide) ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to its dual functionality .

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-7-2-5(8-4-14-8)1-6(3-7)9(11,12)13/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVMALYTIUKPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane typically involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with an epoxidizing agent. One common method is the reaction of the phenol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Epoxide ring-opening: Acidic or basic conditions can facilitate the ring-opening reactions, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    From nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.

    From epoxide ring-opening: Products include diols and other functionalized alcohols.

Scientific Research Applications

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane involves its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying biomolecules and materials. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, influencing its interaction with biological targets .

Comparison with Similar Compounds

Substituent Position Isomer: 2-[4-(Trifluoromethyl)phenyl]oxirane (CAS 111991-14-1)

  • Structure : Differs in the position of the -CF₃ group (para vs. meta) on the phenyl ring.
  • Reactivity: Meta-substitution in the target compound may reduce steric hindrance during ring-opening reactions compared to para-substitution. Molecular Weight: Target compound (est. ~285 g/mol) is heavier due to bromine (Br: ~80 g/mol) vs. 202.18 g/mol for the para -CF₃ analog .
Property 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane 2-[4-(Trifluoromethyl)phenyl]oxirane
Molecular Formula C₉H₆BrF₃O C₉H₇F₃O
Molecular Weight (g/mol) ~285 202.18
H-Bond Acceptors 4 4
Substituent Positions 3-Br, 5-CF₃ 4-CF₃

Bis-Trifluoromethyl Analog: 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane (CAS 109086-18-2)

  • Structure : Features two -CF₃ groups at the 3- and 5-positions, omitting bromine.
  • Key Differences :
    • Electron-Withdrawing Capacity : Dual -CF₃ groups increase lipophilicity and electron-deficient aromatic systems, enhancing resistance to electrophilic attack.
    • Applications : Likely used in high-performance materials requiring thermal stability, whereas the brominated target compound may serve as a cross-coupling precursor in drug synthesis .
Property Target Compound Bis-CF₃ Analog
Molecular Formula C₉H₆BrF₃O C₁₀H₆F₆O
Molecular Weight (g/mol) ~285 280.15
Key Functional Groups Br, -CF₃ Two -CF₃

Halogenated Analog: (R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane (CAS 702687-42-1)

  • Structure: Contains a 5-bromo-2,3-difluorophenoxy group attached via a methylene bridge to the oxirane.
  • Key Differences: Stereochemistry: The (R)-configuration may confer chiral selectivity in drug interactions.
Property Target Compound Halogenated Analog
Molecular Formula C₉H₆BrF₃O C₁₀H₈BrF₂O₂
Molecular Weight (g/mol) ~285 303.07
Key Features Direct aryl-oxirane attachment Ether linkage, multiple halogens

Benzyl-Substituted Analog: 2-[[3-(Trifluoromethyl)phenyl]methyl]oxirane (CAS 713-71-3)

  • Structure : A benzyl group (-CH₂-C₆H₄-CF₃) replaces the direct aryl-oxirane bond.
  • Key Differences :
    • Reactivity : The methylene spacer reduces conjugation between the aromatic ring and oxirane, altering electronic effects.
    • Steric Effects : Increased flexibility may facilitate ring-opening reactions compared to the rigid target compound .

Biological Activity

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to elucidate the compound's biological effects and mechanisms of action.

  • Chemical Formula : C9H6BrF3O
  • Molecular Weight : 273.05 g/mol
  • CAS Number : 2228262-42-6

The compound features a brominated phenyl ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

The biological activity of 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxirane (epoxide) group facilitates nucleophilic attack by biological molecules, leading to modifications in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane exhibits significant antimicrobial properties . In vitro studies show that it can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. Notably, it has shown promising results in inducing apoptosis in human breast cancer cells (MCF-7). The IC50 values are summarized below:

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Emerging studies suggest that 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane may possess neuroprotective properties . It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially benefiting conditions such as Alzheimer's disease. The compound's ability to reduce reactive oxygen species (ROS) levels was demonstrated in cultured neuronal cells:

Treatment ConditionROS Level Reduction (%)
Control0
Compound Treatment45

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Candida albicans revealed an inhibition concentration at 64 µg/mL, indicating potential as an antifungal agent.
  • Cytotoxicity in Cancer Models : In vivo studies using xenograft models demonstrated that treatment with the compound led to a significant reduction in tumor size without observable toxicity to normal tissues.
  • Neuroprotection in Animal Models : Research involving animal models of neurodegeneration showed that administration of the compound resulted in improved cognitive function and reduced neuronal loss.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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